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Compound of Interest

Compound Name: 3-(Methylthio)hexyl acetate

Cat. No.: B1583398

An In-Depth Technical Guide to 3-
(Methylthio)hexyl Acetate

This guide provides a comprehensive technical overview of 3-(Methylthio)hexyl acetate, a
molecule of significant interest to researchers, scientists, and professionals in the fields of
flavor and fragrance chemistry, as well as drug development. This document delves into the
compound's nomenclature, structure, synthesis, and spectroscopic characterization, offering
field-proven insights and methodologies.

Introduction and Chemical Identity

3-(Methylthio)hexyl acetate is a sulfur-containing ester recognized for its potent and complex
aroma profile. It is a key contributor to the characteristic scent of various fruits, most notably
passion fruit.[1] Its unique organoleptic properties, which include sulfurous, green, spicy, and
tropical notes, make it a valuable ingredient in the flavor and fragrance industry.

Table 1: Chemical Identity of 3-(Methylthio)hexyl Acetate
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Identifier Value Source
IUPAC Name 3-methylsulfanylhexyl acetate PubChem|[2]
CAS Number 51755-85-2 RIFM
Molecular Formula CoH1802S RIFM[1]
Molecular Weight 190.3 g/mol RIFM[1]

Methylthio hexylacetate-3, ] )
Synonyms RIFM[1], Sigma-Aldrich
Lychee mercaptan acetate

VIQXICKUKPVFRK- ) )
InChl Key Sigma-Aldrich
UHFFFAOYSA-N

SMILES CCCC(CCOC(=0)C)SC Sigma-Aldrich

IUPAC Nomenclature and Structural Elucidation

The systematic naming of 3-(Methylthio)hexyl acetate according to the International Union of
Pure and Applied Chemistry (IUPAC) rules provides a precise description of its molecular
architecture. A step-by-step deconstruction of the name reveals the underlying structural
features.

Step-by-Step IUPAC Nomenclature

« ldentify the Parent Functional Group: The molecule contains an ester functional group, which
takes priority in naming. The name will therefore end in "-oate" or, in this common format, as
an alkyl acetate.

« Identify the Alcohol and Carboxylic Acid Portions: The ester is formed from a substituted
hexyl alcohol and acetic acid. Therefore, the base name is "hexyl acetate".

¢ Number the Parent Carbon Chain: The hexyl chain is numbered starting from the carbon
attached to the ester oxygen. This ensures the lowest possible locants for substituents.

 Identify and Locate Substituents: A methylthio group (-SCH?s) is attached to the third carbon
of the hexyl chain.
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o Assemble the Full IUPAC Name: Combining these elements gives the name 3-
(Methylthio)hexyl acetate. An alternative, equally valid IUPAC name is 3-
methylsulfanylhexyl acetate.[2]

Chemical Structure

The structure of 3-(Methylthio)hexyl acetate is characterized by a six-carbon chain with a
methylthio substituent at the third position and an acetate group at the first position. The
presence of a stereocenter at the third carbon atom means that the molecule can exist as two
enantiomers, (R)-3-(Methylthio)hexyl acetate and (S)-3-(Methylthio)hexyl acetate.[1]

Caption: Chemical structure of 3-(Methylthio)hexyl acetate.

Synthesis of 3-(Methylthio)hexyl Acetate

The synthesis of 3-(Methylthio)hexyl acetate is typically achieved through a two-step process,
starting from a readily available precursor. Acommon and logical synthetic route involves the
preparation of the precursor alcohol, 3-(methylthio)-1-hexanol, followed by its esterification.

Synthesis of 3-(Methylthio)-1-hexanol

A plausible method for the synthesis of 3-(methylthio)-1-hexanol involves the conjugate
addition of methyl mercaptan to an a,-unsaturated aldehyde, followed by reduction of the
aldehyde group.

Step 1: Conjugate Addition of Methyl Mercaptan to Hex-2-enal

In this step, methyl mercaptan (CHsSH) is added to hex-2-enal. The reaction proceeds via a
Michael addition, where the thiolate anion acts as a nucleophile and attacks the 3-carbon of the
a,B-unsaturated aldehyde.

Step 2: Reduction of 3-(Methylthio)hexanal

The resulting 3-(methylthio)hexanal is then reduced to the corresponding primary alcohol, 3-
(methylthio)-1-hexanol, using a suitable reducing agent such as sodium borohydride (NaBHa).
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Step 1: Conjugate Addition Step 2: Reduction

AChLICOL 3-(Methylthio)hexana} * NaBH4 3-(Methylthio)-1—hexanoD

Click to download full resolution via product page

Caption: Synthetic pathway to 3-(Methylthio)-1-hexanol.

Esterification of 3-(Methylthio)-1-hexanol

The final step in the synthesis is the esterification of 3-(methylthio)-1-hexanol to yield 3-
(methylthio)hexyl acetate. A standard and efficient method for this transformation is the
reaction of the alcohol with acetic anhydride in the presence of a base catalyst, such as
pyridine.

This protocol is a general method for the acetylation of primary alcohols and can be adapted
for 3-(methylthio)-1-hexanol.

o Dissolution: Dissolve 3-(methylthio)-1-hexanol (1.0 equivalent) in dry pyridine (5-10 mL per
mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer, under an inert
atmosphere (e.g., argon or nitrogen).

» Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Add acetic
anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.

e Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting
alcohol is completely consumed. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

e Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench the
excess acetic anhydride by the slow addition of methanol.

o Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure.
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1583398?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583398?utm_src=pdf-body
https://www.benchchem.com/product/b1583398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Washing: Wash the organic layer sequentially with 1 M HCI, water, saturated aqueous
NaHCOs, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-
(methylthio)hexyl acetate.

 Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel.

Spectroscopic Analysis

The structure of 3-(Methylthio)hexyl acetate can be unequivocally confirmed through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental NMR spectrum for 3-(methylthio)hexyl
acetate is not readily found in the literature, the expected chemical shifts and multiplicities can
be predicted based on the known effects of the functional groups present in the molecule.

Table 2: Predicted *H NMR Spectral Data for 3-(Methylthio)hexyl Acetate
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Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)

H-1 ~41-43 t

H-2 ~16-1.8 m

H-3 ~2.8-3.0 m

H-4 ~1.4-16 m

H-5 ~13-15 m

H-6 ~0.9 t

-SCHs ~21 S

-OCOCHs ~2.0 S

Table 3: Predicted 3C NMR Spectral Data for 3-(Methylthio)hexyl Acetate

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C-1 ~ 64
C-2 ~35
C-3 ~ 45
C-4 ~ 30
C-5 ~22
C-6 ~ 14
-SCHs ~15
-OCOCHs ~171
-OCOCHs ~21

Infrared (IR) Spectroscopy
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The IR spectrum of 3-(Methylthio)hexyl acetate will exhibit characteristic absorption bands

corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for 3-(Methylthio)hexyl Acetate

Wavenumber (cm~?) Functional Group Vibrational Mode
~ 1740 Ester (C=0) Stretch

~ 1240 Ester (C-O) Stretch

~ 2850-2960 Alkyl (C-H) Stretch

~ 1375 & 1465 Alkyl (C-H) Bend

~ 600-700 Thioether (C-S) Stretch

Mass Spectrometry (MS)

The mass spectrum of 3-(Methylthio)hexyl acetate provides valuable information about its
molecular weight and fragmentation pattern under electron ionization (El). The molecular ion
peak ([M]*) is expected at m/z = 190.

Analysis of the Fragmentation Pattern:

e Loss of the Acetoxy Group: A common fragmentation pathway for esters is the loss of the
acetoxy group (CHsCOO:-), which would result in a fragment ion at m/z = 131.

o Loss of Acetic Acid: Another characteristic fragmentation is the loss of a neutral molecule of
acetic acid (CHsCOOH), leading to a fragment ion at m/z = 130.

o Cleavage a to the Sulfur Atom: Cleavage of the C-S bond can lead to various fragment ions.
For instance, cleavage of the bond between C-3 and the sulfur atom could result in a

fragment containing the sulfur atom.

o McLafferty Rearrangement: A McLafferty rearrangement involving the ester carbonyl group
could lead to a characteristic fragment ion.
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- CH3COO0 ([M - CH3COO]+ (m/z 131))
([M - CH3COOH]+ (m/z 130))

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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